4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile
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Overview
Description
4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile is a compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds have garnered significant interest due to their diverse biological activities, particularly as inhibitors of protein kinases, which are crucial enzymes in cellular signaling processes .
Preparation Methods
The synthesis of 4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may scale up these reactions using continuous flow techniques to enhance efficiency and consistency .
Chemical Reactions Analysis
4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying protein kinase functions and interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinases, such as VEGFR2 and Tie-2. These kinases play a vital role in cell growth, differentiation, and migration. By binding to the active site of these enzymes, 4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile prevents their phosphorylation activity, thereby disrupting downstream signaling pathways involved in tumor growth and angiogenesis .
Comparison with Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. These compounds share structural similarities but may differ in their specific biological activities and target selectivity. For instance, pyrazolo[3,4-d]pyrimidines and quinazolines are also known for their kinase inhibitory properties but may have different efficacy and safety profiles .
Properties
CAS No. |
918340-65-5 |
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Molecular Formula |
C13H8N4O2 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
4-(furo[2,3-d]pyrimidin-4-ylamino)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H8N4O2/c14-6-8-1-2-9(5-11(8)18)17-12-10-3-4-19-13(10)16-7-15-12/h1-5,7,18H,(H,15,16,17) |
InChI Key |
BDURCSMIYDCHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=COC3=NC=N2)O)C#N |
Origin of Product |
United States |
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